molecular formula C13H22N4 B11789769 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine

Cat. No.: B11789769
M. Wt: 234.34 g/mol
InChI Key: POEYSSLIKSJDJL-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine typically involves multi-step procedures. One common method includes the reaction of 4-methylpiperazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like toluene. The mixture is heated to a temperature range of 110-120°C for 10-15 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring, pyridine ring, and amine group makes it a versatile molecule with diverse applications.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C13H22N4/c1-3-12(14)11-9-16-13(8-10(11)2)17-6-4-15-5-7-17/h8-9,12,15H,3-7,14H2,1-2H3

InChI Key

POEYSSLIKSJDJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)N2CCNCC2)N

Origin of Product

United States

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